molecular formula C15H24O B14222074 Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- CAS No. 821806-62-6

Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-

Cat. No.: B14222074
CAS No.: 821806-62-6
M. Wt: 220.35 g/mol
InChI Key: WKPOOKKDYSDEMS-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-: is an organic compound with the molecular formula C14H22O It is a derivative of benzene, where a methyl group and a 1-methylheptyl group are attached to the benzene ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- typically involves the alkylation of benzene with 1-methylheptyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where benzene and 1-methylheptyl chloride are continuously fed into the reactor along with a catalyst such as aluminum chloride. The reaction mixture is then heated to the required temperature to facilitate the alkylation reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and alkyl halides for alkylation.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, alkylbenzene derivatives.

Scientific Research Applications

Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final substituted product. The exact molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure but with a different alkyl group.

    Benzene, 1-methyl-3-(1-methylethenyl)-: Contains a double bond in the alkyl group.

    Benzene, 1-methyl-3-(1-methylpropyl)-: Another alkyl-substituted benzene derivative.

Uniqueness: Benzene, 1-methyl-3-[(1-methylheptyl)oxy]- is unique due to the presence of the 1-methylheptyl group attached through an oxygen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

821806-62-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methyl-3-octan-2-yloxybenzene

InChI

InChI=1S/C15H24O/c1-4-5-6-7-10-14(3)16-15-11-8-9-13(2)12-15/h8-9,11-12,14H,4-7,10H2,1-3H3

InChI Key

WKPOOKKDYSDEMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=CC=CC(=C1)C

Origin of Product

United States

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